molecular formula C7H7FN2O B107079 2-Amino-5-fluorobenzamide CAS No. 63069-49-8

2-Amino-5-fluorobenzamide

Cat. No.: B107079
CAS No.: 63069-49-8
M. Wt: 154.14 g/mol
InChI Key: RHJMYIPLYKQZJM-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzamide is an organic compound with the molecular formula C₇H₇FN₂O. It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzamide typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides are often employed in substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Amino-5-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the fifth position enhances its stability and reactivity compared to other fluorinated benzamides .

Properties

IUPAC Name

2-amino-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMYIPLYKQZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437116
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63069-49-8
Record name 2-Amino-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63069-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluorobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of 5-fluoro-2-nitrobenzamide (17.5 g, 95.04 mmol, 1.00 equiv) and palladium carbon (10%) (1.75 g, 0.10 equiv) in methanol (150 mL). To the above H2 (enough) was introduced. The resulting solution was stirred for 2 h at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. This resulted in 12.0 g (82%) of 2-amino-5-fluorobenzamide as a white solid. MS (ESI) m/z 155 ([M+H]+).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.75 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-fluorobenzamide
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